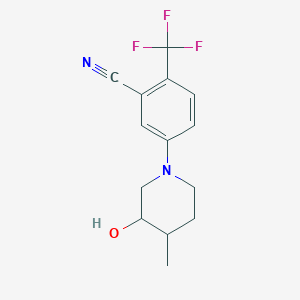
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in the progression of various diseases. For example, the compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol have been studied in various in vitro and in vivo models. In general, the compound has been shown to have a range of effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. Additionally, the compound has been shown to have potential as a neuroprotective agent, with studies suggesting that it may help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol for lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, the compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation of the compound is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol. One area of particular interest is the development of new drugs based on the compound. Researchers are currently exploring ways to modify the structure of the compound to improve its potency and selectivity for specific disease targets. Additionally, there is potential for the compound to be used in combination with other drugs to enhance their efficacy. Other potential future directions include further studies on the mechanism of action of the compound and its effects on various physiological systems.
Synthesis Methods
The synthesis of 3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol involves the reaction of 3,4-dihydrocoumarin with 2,2-difluoro-1-chloropropane in the presence of a base such as potassium carbonate. The resulting product is then treated with methylamine to yield the final compound.
Scientific Research Applications
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in drug discovery and development. The compound has been shown to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c14-13(15,9-17)8-16-7-10-5-6-18-12-4-2-1-3-11(10)12/h1-4,10,16-17H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXWYWBGNNTWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CNCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-2,2-difluoropropan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)



![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-iodopyrimidin-2-amine](/img/structure/B6632264.png)

![3-[(3-Bromo-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632280.png)
![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)
![2,2-Difluoro-3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propan-1-ol](/img/structure/B6632317.png)

